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Compound of Interest

Compound Name: YLF-466D

Cat. No.: B560083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial biological activity studies

of YLF-466D, a novel small molecule activator of AMP-activated protein kinase (AMPK). The

data presented herein focuses on its antiplatelet effects and underlying mechanism of action.

Core Findings: YLF-466D as an Antiplatelet Agent
YLF-466D has been identified as a potent inhibitor of platelet aggregation.[1] Its mechanism of

action is attributed to the activation of AMPK, a key regulator of cellular energy homeostasis.[2]

[3] Activation of AMPK in platelets by YLF-466D initiates a signaling cascade that ultimately

suppresses platelet aggregation induced by various agonists.[2]

Quantitative Analysis of Antiplatelet Activity
YLF-466D demonstrates a concentration-dependent inhibition of platelet aggregation. The half-

maximal inhibitory concentrations (IC50) against different platelet agonists are summarized

below.
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Agonist IC50 (μM)

Thrombin 84

ADP 55

Collagen 87

Data sourced from MedchemExpress product information, citing Liu Y, et al. Eur J Pharmacol.

2015 Aug 5;760:81-7.

Treatment of isolated platelets with YLF-466D resulted in a concentration-dependent activation

of AMPK within the range of 50-150 μM.[2] The highest efficacy for its anti-aggregatory effects

was observed at a concentration of 150 μM.

Mechanism of Action: The AMPK-eNOS-cGMP
Signaling Pathway
YLF-466D exerts its antiplatelet effect by activating the AMPK signaling pathway. This

activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and its

downstream effectors. The key steps in this pathway are:

AMPK Activation: YLF-466D directly activates AMPK in platelets. This has been confirmed

by observing the activation-dependent phosphorylation of AMPK at Threonine 172.

eNOS Phosphorylation: Activated AMPK phosphorylates and activates eNOS at Serine

1177.

Cyclic Nucleotide Elevation: The activation of eNOS leads to an increase in the levels of

cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).

VASP Phosphorylation: Elevated cyclic nucleotides subsequently lead to the phosphorylation

of vasodilator-stimulated phosphoprotein (VASP) at Serine 239 and Serine 157.

Inhibition of Platelet Aggregation: Phosphorylated VASP is associated with the inhibition of

platelet aggregation.
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The anti-aggregatory effects of YLF-466D were abolished by pretreatment with AMPK

inhibitors, Compound C and ara-A, confirming that the observed antiplatelet activity is mediated

by AMPK.

YLF-466D AMPK p-AMPK (Thr172) eNOS p-eNOS (Ser1177) ↑ cGMP & cAMP VASP p-VASP (Ser239/Ser157) Platelet Aggregation

Click to download full resolution via product page

YLF-466D Signaling Pathway in Platelets.

Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the

biological activity of YLF-466D.

In Vitro Platelet Aggregation Assay
This assay is used to measure the ability of a compound to inhibit platelet aggregation induced

by various agonists.

1. Preparation of Washed Platelets:

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2%

sodium citrate).

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich

plasma (PRP).

Treat the PRP with apyrase and incubate at 37°C for 15 minutes.

Acidify the PRP with acid-citrate-dextrose (ACD) solution.

Centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) and centrifuge again.

Finally, resuspend the washed platelets in a suspension buffer to the desired concentration.
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2. Aggregation Measurement:

Pre-warm the washed platelet suspension to 37°C.

Add the platelet suspension to an aggregometer cuvette with a stir bar.

Incubate the platelets with various concentrations of YLF-466D or vehicle control for a

specified time (e.g., 3 minutes).

Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, ADP, or collagen).

Monitor the change in light transmittance through the platelet suspension over time using a

light transmission aggregometer. An increase in light transmittance corresponds to an

increase in platelet aggregation.

Calculate the percentage of aggregation inhibition by comparing the aggregation in the

presence of YLF-466D to that of the vehicle control.

Determine the IC50 value from the dose-response curve.
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Workflow for In Vitro Platelet Aggregation Assay.
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Western Blot Analysis of Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation of specific proteins, such as

AMPK and VASP, in response to YLF-466D treatment.

1. Sample Preparation:

Treat washed platelets with YLF-466D at various concentrations and for different time points.

Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors to

preserve the phosphorylation state of the proteins.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

Denature the protein lysates by boiling in a sample buffer.

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for the phosphorylated protein of

interest (e.g., anti-phospho-AMPKα (Thr172), anti-phospho-VASP (Ser239), or anti-phospho-

VASP (Ser157)).

Wash the membrane to remove unbound primary antibody.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody that recognizes the primary antibody.

Wash the membrane to remove unbound secondary antibody.
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4. Detection and Analysis:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

To ensure equal protein loading, strip the membrane and re-probe with an antibody against

the total (phosphorylated and unphosphorylated) protein (e.g., anti-AMPKα or anti-VASP).

Quantify the band intensities using densitometry software and normalize the phosphorylated

protein levels to the total protein levels.

In Vivo Studies: Whole Blood Aggregation
In addition to studies on isolated platelets, YLF-466D has been shown to attenuate whole

blood aggregation induced by collagen.

Animal Model Protocol:

Blood is collected from the abdominal aorta of anesthetized rats using 3.2% sodium citrate

as an anticoagulant.

The blood is diluted with normal saline.

The whole blood is incubated with YLF-466D (in the range of 50-150 μM) for 3 minutes.

Aggregation is induced with collagen (e.g., 7.5 μg/mL).

Aggregation is assessed by measuring the change in impedance with a whole blood

aggregometer.

Summary and Future Directions
The preliminary studies on YLF-466D provide strong evidence for its role as an antiplatelet

agent. Its mechanism of action through the activation of the AMPK signaling pathway is well-

supported by the initial findings. The in vitro and in vivo data suggest that YLF-466D holds

potential for further development as an antiplatelet therapeutic. Future research should focus

on in-depth in vivo efficacy and safety studies, as well as pharmacokinetic and

pharmacodynamic profiling to validate its clinical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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